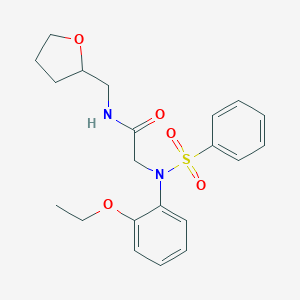
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is that it is a synthetic compound, which could limit its applicability in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide. Another area of interest is the exploration of the potential therapeutic applications of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide in diseases other than cancer, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized using a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 4-bromobiphenyl with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form 4-biphenyl-4-ylbut-3-en-2-one. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of triethylamine to form the final product, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide.
Applications De Recherche Scientifique
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of diseases.
Propriétés
Nom du produit |
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C23H21NO3/c1-27-21-13-11-20(12-14-21)24-23(26)16-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26) |
Clé InChI |
RETLSFFPMMWMOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate](/img/structure/B298832.png)
![5-ethyl-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298833.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)
![4-{[4-(allyloxy)-3,5-dibromobenzylidene]amino}-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298837.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298838.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298839.png)
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)
![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)
![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)
